molecular formula C₁₈H₃₂O₁₆ [Anhydrous] B052207 Melezitose dihydrate CAS No. 10030-67-8

Melezitose dihydrate

Cat. No.: B052207
CAS No.: 10030-67-8
M. Wt: 522.5 g/mol
InChI Key: CFXAVQUXSYFPDE-ZDVKUAOASA-N
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Description

Melezitose dihydrate, also known as α-D-glucopyranosyl-(1→3)-β-D-fructofuranosyl-α-D-glucopyranoside dihydrate, is a nonreducing trisaccharide sugar. It is produced by many plant sap-eating insects, including aphids such as Cinara pilicornis, through an enzyme reaction. This compound is beneficial to these insects as it reduces the stress of osmosis by lowering their own water potential. Melezitose is a significant component of honeydew, which acts as an attractant for ants and serves as a food source for bees .

Mechanism of Action

Target of Action

Melezitose dihydrate, also known as d-Melezitosedihydrate, is a nonreducing trisaccharide sugar . It is primarily produced by many plant sap-eating insects, including aphids such as Cinara pilicornis . The primary targets of this compound are these insects, where it plays a crucial role in maintaining their osmotic balance .

Mode of Action

The compound works by reducing the stress of osmosis in these insects . It achieves this by decreasing their own water potential , thereby helping them maintain a stable internal environment despite the high osmolality of the phloem sap they consume .

Biochemical Pathways

It is known that the compound can be hydrolyzed to glucose and turanose through alpha-glucosidase activity

Pharmacokinetics

Its metabolism and excretion would also be expected to be efficient to allow for continuous regulation of osmotic pressure .

Result of Action

The primary result of the action of this compound is the maintenance of osmotic balance in insects that consume plant sap . By reducing their own water potential, these insects are able to counteract the high osmolality of the sap, thereby preventing cellular damage and ensuring their survival .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, higher air temperatures and lower relative humidity levels have been found to increase melezitose production . This suggests that the compound’s action, efficacy, and stability may vary depending on the environmental conditions in which the insects live .

Preparation Methods

Synthetic Routes and Reaction Conditions: Melezitose can be synthesized through the selective cleavage of the beta-fructofuranosidic linkage in fully benzylated sucrose and sucrose-related oligosaccharides under acidic conditions .

Industrial Production Methods: In an industrial setting, melezitose is typically crystallized from aqueous ethanol as the monohydrate and from water as the dihydrate. The compound is then dried at 110°C to obtain the anhydrous form. Another method involves dissolving melezitose in an equal volume of water, filtering it into a crystallizing dish, and allowing it to stand undisturbed at 20°C for several weeks .

Chemical Reactions Analysis

Types of Reactions: Melezitose dihydrate undergoes various chemical reactions, including hydrolysis. It can be partially hydrolyzed to glucose and turanose, the latter of which is an isomer of sucrose .

Common Reagents and Conditions: Hydrolysis of melezitose typically involves the use of alpha-glucosidase enzymes. The reaction conditions often include an aqueous environment at specific pH levels to facilitate the enzymatic activity .

Major Products Formed: The primary products formed from the hydrolysis of melezitose are glucose and turanose .

Comparison with Similar Compounds

Uniqueness of Melezitose: Melezitose’s unique structure as a trisaccharide and its role in osmoregulation in insects set it apart from other similar compounds. Its ability to attract ants and serve as a food source for bees further highlights its distinct ecological significance .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16.2H2O/c19-1-5-8(23)11(26)13(28)16(30-5)32-15-10(25)7(3-21)33-18(15,4-22)34-17-14(29)12(27)9(24)6(2-20)31-17;;/h5-17,19-29H,1-4H2;2*1H2/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14-,15+,16-,17-,18+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVIPYYEBMNJIL-ZWELICPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(OC2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H]([C@H](O[C@@]2(CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O)O)O)O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20737563
Record name alpha-D-Glucopyranosyl-(1->3)-beta-D-fructofuranosyl alpha-D-glucopyranoside--water (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20737563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6147-31-5, 10030-67-8
Record name Melezitose dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006147315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-D-Glucopyranosyl-(1->3)-beta-D-fructofuranosyl alpha-D-glucopyranoside--water (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20737563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MELEZITOSE DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D12C11K0M0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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